molecular formula C17H14F2N2O2S B2773270 (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 868375-08-0

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide

Cat. No.: B2773270
CAS No.: 868375-08-0
M. Wt: 348.37
InChI Key: WLDRNHYCPVQSIN-JZJYNLBNSA-N
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Description

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a synthetic benzothiazole derivative of high interest in medicinal chemistry and drug discovery research. Compounds based on the benzothiazole scaffold are extensively studied for their significant biological properties, which often include antimicrobial, antiproliferative, and antioxidant activities . The specific molecular structure of this compound, featuring a Z-configuration imine, difluoro substitutions on the benzothiazole ring, and a phenoxypropanamide side chain, is engineered to enhance its potential pharmacological profile. The incorporation of fluorine atoms is a common strategy in lead optimization, as it can influence the molecule's lipophilicity, metabolic stability, and overall bioavailability, making it a more promising candidate for further investigation . This compound's primary research value lies in its application as a chemical tool for probing biological systems and as a building block in the synthesis of more complex molecules. Researchers may explore its mechanism of action, which could involve interaction with various enzymatic targets or cellular pathways, given the known activities of analogous structures. It is strictly intended for laboratory research purposes to advance scientific understanding in fields such as oncology, infectious disease, and chemical biology. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S/c1-21-16-13(19)9-11(18)10-14(16)24-17(21)20-15(22)7-8-23-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDRNHYCPVQSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)CCOC3=CC=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Phenoxypropanamide Group: The phenoxypropanamide group is introduced through a nucleophilic substitution reaction involving a phenol derivative and a suitable amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of functional groups such as carbonyls or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Receptor Binding: Binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Intercalation: Intercalating into DNA, thereby affecting gene expression and cellular replication.

Comparison with Similar Compounds

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide can be compared with other similar compounds, such as:

    N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide: Similar structure but with methoxy groups instead of a phenoxypropanamide group.

    N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide: Contains a nitro group, leading to different chemical and biological properties.

    N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide: Features a cyclopropane ring, which imparts unique steric and electronic effects.

Biological Activity

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by the presence of difluoro and phenoxy groups. Its molecular formula is C17H14F2N2O3SC_{17}H_{14}F_{2}N_{2}O_{3}S with a molecular weight of approximately 364.37 g/mol. The structure can be represented as follows:

 Z N 4 6 difluoro 3 methylbenzo d thiazol 2 3H ylidene 3 phenoxypropanamide\text{ Z N 4 6 difluoro 3 methylbenzo d thiazol 2 3H ylidene 3 phenoxypropanamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. Key mechanisms include:

  • Enzyme Inhibition : It inhibits certain enzymes that are crucial for cell proliferation and survival, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, disrupting microbial cell membranes and inhibiting growth.

Biological Activity Overview

Anticancer Properties : Research indicates that this compound shows promise in inhibiting tumor growth in various cancer cell lines, particularly breast and lung cancer. Studies demonstrate a dose-dependent response in cell viability assays.

Antimicrobial Effects : The compound has been tested against several pathogenic microorganisms, showing effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerBreast Cancer Cell LinesInhibition of cell proliferation
Lung Cancer Cell LinesInduction of apoptosis
AntibacterialStaphylococcus aureusGrowth inhibition
Escherichia coliGrowth inhibition
AntifungalCandida albicansGrowth inhibition

Case Studies

  • Breast Cancer Study : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound at concentrations ranging from 10 µM to 50 µM resulted in a significant reduction in cell viability, with an IC50 value calculated at approximately 25 µM.
  • Antimicrobial Efficacy : A study assessing the antimicrobial properties demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong potential for further development as an antibacterial agent.

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